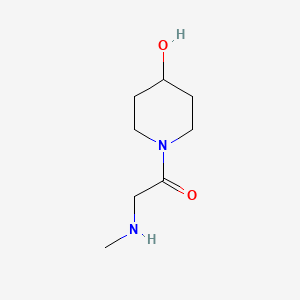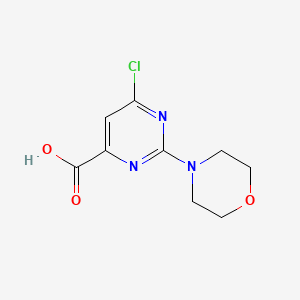
Hexane-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexane-3-sulfonamide is an organic compound belonging to the sulfonamide class, characterized by the presence of a sulfonamide group attached to a hexane backbone. Sulfonamides are known for their broad range of biological activities and applications in various fields, including medicine, agriculture, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexane-3-sulfonamide can be synthesized through several methods. One common approach involves the reaction of hexane-3-amine with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction typically occurs under mild conditions and yields the desired sulfonamide product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process may include the use of catalysts to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization or distillation are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: Hexane-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
Hexane-3-sulfonamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of hexane-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately affecting bacterial DNA synthesis and growth .
Comparaison Avec Des Composés Similaires
Hexane-3-sulfonamide can be compared with other sulfonamide compounds such as:
Sulfanilamide: A simpler sulfonamide with a benzene ring instead of a hexane backbone.
Sulfamethoxazole: A sulfonamide with a more complex structure and broader antibacterial activity.
Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Uniqueness: this compound is unique due to its specific hexane backbone, which imparts distinct chemical and physical properties compared to other sulfonamides.
Propriétés
Formule moléculaire |
C6H15NO2S |
|---|---|
Poids moléculaire |
165.26 g/mol |
Nom IUPAC |
hexane-3-sulfonamide |
InChI |
InChI=1S/C6H15NO2S/c1-3-5-6(4-2)10(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) |
Clé InChI |
NCTRLWWHIUUNBE-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



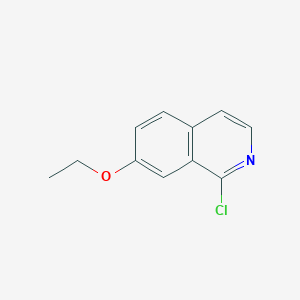
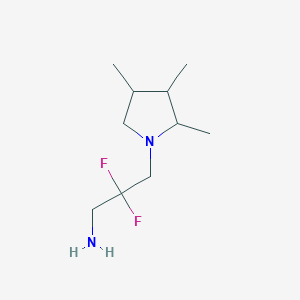

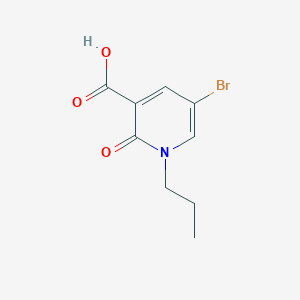
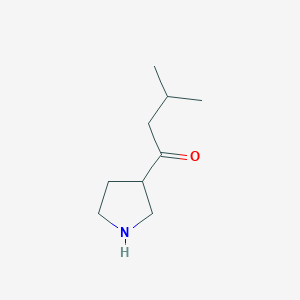
methanol](/img/structure/B13182145.png)
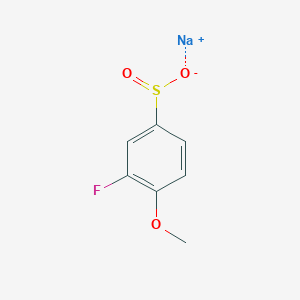
![[(S)-tert-Butyl(phenyl)phosphoryl][(1S)-1-phenylethyl]amine](/img/structure/B13182161.png)
